tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its structure features a spirocyclic core, which is a bicyclic system where two rings are connected through a single atom, providing unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with chlorosulfonylmethyl reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
tert-Butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biological pathways, making the compound useful in studying enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate include other spirocyclic compounds with different substituents. For example:
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Lacks the chlorosulfonyl group, leading to different reactivity and applications.
tert-Butyl 3-[(methylsulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate:
The uniqueness of tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4
Properties
CAS No. |
2137543-68-9 |
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Molecular Formula |
C14H24ClNO5S |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H24ClNO5S/c1-13(2,3)21-12(17)16-6-4-14(5-7-16)8-11(20-10-14)9-22(15,18)19/h11H,4-10H2,1-3H3 |
InChI Key |
VCLFGTRGIXPXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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